1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine
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Overview
Description
1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine can be synthesized through several methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For example, the reaction of pyrrole with formamidine acetate and chloramine under controlled conditions can yield the desired triazine compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of commodity chemicals such as pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach has been optimized to produce the compound efficiently . Safety and impurity control are critical aspects of the industrial process to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the triazine ring.
Reduction: Reduced forms of the triazine ring.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine involves its interaction with specific molecular targets. For instance, in the case of remdesivir, the triazine moiety inhibits the RNA-dependent RNA polymerase of RNA viruses, thereby preventing viral replication . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function.
Comparison with Similar Compounds
1,2-Dihydropyrrolo[1,2-d][1,2,4]triazine can be compared with other similar heterocyclic compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: This compound also features a fused pyrrole and triazine ring system and is used in the synthesis of antiviral drugs.
Pyrrolo[1,2-a]pyrazine: Another fused heterocycle with potential biological activities, used in the development of kinase inhibitors.
The uniqueness of this compound lies in its specific ring fusion and its application in the synthesis of antiviral agents like remdesivir, highlighting its importance in medicinal chemistry .
Properties
Molecular Formula |
C6H7N3 |
---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
1,2-dihydropyrrolo[1,2-d][1,2,4]triazine |
InChI |
InChI=1S/C6H7N3/c1-2-6-4-7-8-5-9(6)3-1/h1-3,5,7H,4H2 |
InChI Key |
CMTIIKLYNHALNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CN2C=NN1 |
Origin of Product |
United States |
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